(2E,5Z)-3-Benzyl-2-(benzylimino)-5-{[4-(benzyloxy)-3-ethoxyphenyl]methylidene}-1,3-thiazolidin-4-one
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Overview
Description
(2E,5Z)-3-Benzyl-2-(benzylimino)-5-{[4-(benzyloxy)-3-ethoxyphenyl]methylidene}-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, benzyl groups, and a benzyloxy-ethoxyphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5Z)-3-Benzyl-2-(benzylimino)-5-{[4-(benzyloxy)-3-ethoxyphenyl]methylidene}-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with an appropriate aldehyde to form an imine intermediate. This intermediate then undergoes cyclization with a thioamide to form the thiazolidinone ring. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E,5Z)-3-Benzyl-2-(benzylimino)-5-{[4-(benzyloxy)-3-ethoxyphenyl]methylidene}-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl and benzyloxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2E,5Z)-3-Benzyl-2-(benzylimino)-5-{[4-(benzyloxy)-3-ethoxyphenyl]methylidene}-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E,5Z)-3-Benzyl-2-(benzylimino)-5-{[4-(benzyloxy)-3-ethoxyphenyl]methylidene}-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
- Vanillin acetate
Uniqueness
(2E,5Z)-3-Benzyl-2-(benzylimino)-5-{[4-(benzyloxy)-3-ethoxyphenyl]methylidene}-1,3-thiazolidin-4-one is unique due to its specific structural features, such as the combination of benzyl, benzyloxy, and ethoxyphenyl groups. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C33H30N2O3S |
---|---|
Molecular Weight |
534.7 g/mol |
IUPAC Name |
(5Z)-3-benzyl-2-benzylimino-5-[(3-ethoxy-4-phenylmethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C33H30N2O3S/c1-2-37-30-20-28(18-19-29(30)38-24-27-16-10-5-11-17-27)21-31-32(36)35(23-26-14-8-4-9-15-26)33(39-31)34-22-25-12-6-3-7-13-25/h3-21H,2,22-24H2,1H3/b31-21-,34-33? |
InChI Key |
XFUPAQAMZJHKMD-CJPZWZORSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=NCC3=CC=CC=C3)S2)CC4=CC=CC=C4)OCC5=CC=CC=C5 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=NCC3=CC=CC=C3)S2)CC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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